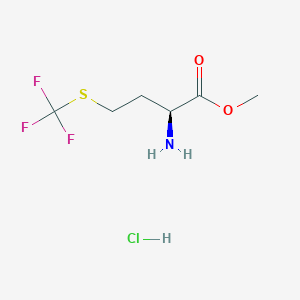
5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole, also known as EFPTP, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. EFPTP exhibits a unique chemical structure that has been found to possess several biological activities, making it a promising candidate for drug design and development.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, including compounds like 5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole, have been extensively studied for their anti-inflammatory and antibacterial properties. Their activity profile varies significantly with the position of the trifluoromethyl group on the pyrazole nucleus. Research has demonstrated the potential of these compounds in medicinal chemistry, particularly in developing novel agents with minimal side effects for treating inflammation and bacterial infections (Kaur, Kumar, & Gupta, 2015).
Heterocyclic Compound Synthesis
The compound serves as a building block for synthesizing various heterocyclic compounds. Its derivatives have been utilized in creating pyrazolo-imidazoles, thiazoles, and other heterocycles. This versatility underscores the significance of this compound and its derivatives in medicinal chemistry and drug development, offering a pathway to novel therapeutic agents with broad applicability (Gomaa & Ali, 2020).
Organometallic Chemistry
In organometallic chemistry, trifluoromethylpyrazoles are instrumental in studying the chemistry of metal complexes, particularly those of Group 5 metals. These complexes are explored for their potential in modeling interactions in metalloproteins and developing new organometallic reactions. The study of such complexes can lead to advancements in catalysis, materials science, and bioinorganic chemistry (Etienne, 1996).
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, related to pyrazole derivatives, highlights the importance of hybrid catalysts in synthesizing medically relevant scaffolds. Research in this area focuses on developing efficient synthetic routes for bioactive molecules, with this compound derivatives potentially serving as key intermediates. This work is critical for the pharmaceutical industry in creating new drugs and understanding their mechanisms of action (Parmar, Vala, & Patel, 2023).
Therapeutic Applications
Pyrazoline derivatives, closely related to the compound , have been extensively studied for their therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. These studies highlight the potential of pyrazole-based compounds in developing new treatments for a wide range of diseases, underscoring the importance of this compound in medicinal chemistry (Shaaban, Mayhoub, & Farag, 2012).
Eigenschaften
IUPAC Name |
3-(4-ethylphenyl)-5-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2/c1-2-8-3-5-9(6-4-8)10-7-11(17-16-10)12(13,14)15/h3-7H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUCMTJDRCHLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2987468.png)

![Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987472.png)

![N-[(dimethylamino)methylene]-2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2987474.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2987475.png)
![5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2987476.png)
![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2987478.png)
![2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2987479.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2987486.png)
![4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether](/img/structure/B2987487.png)

